molecular formula C16H18N4O B7472543 N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide

N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide

Cat. No. B7472543
M. Wt: 282.34 g/mol
InChI Key: AZRBUVRPGBVZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide, commonly known as ‘YM-155’, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent.

Mechanism of Action

YM-155 selectively inhibits the expression of survivin by binding to the promoter region of the survivin gene and preventing its transcription. This results in decreased levels of survivin protein and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
YM-155 has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including prostate, breast, lung, and colon cancer cells. YM-155 has also been shown to inhibit tumor growth in animal models of prostate and breast cancer.

Advantages and Limitations for Lab Experiments

YM-155 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as an anti-cancer agent.
However, YM-155 has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on YM-155. One area of focus is the development of more potent and selective inhibitors of survivin. Another area of focus is the development of formulations that improve the solubility and pharmacokinetic properties of YM-155. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of YM-155 as an anti-cancer agent.
In conclusion, YM-155 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves selective inhibition of the expression of survivin, a protein that is overexpressed in many types of cancer. While YM-155 has some limitations as a research tool, it has several advantages and is a promising candidate for further development as an anti-cancer agent.

Synthesis Methods

YM-155 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyrimidine with piperidine to form 2-(4-piperidinyl)pyrimidine-5-nitro, which is then reduced to 2-(4-piperidinyl)pyrimidine-5-amine. This intermediate compound is then reacted with 4-chlorobenzoyl chloride to form YM-155.

Scientific Research Applications

YM-155 has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with cancer cell survival and resistance to apoptosis. Inhibition of survivin leads to increased apoptosis and decreased tumor growth.

properties

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-15(13-5-2-1-3-6-13)19-14-7-11-20(12-8-14)16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRBUVRPGBVZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide

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